![molecular formula C13H15N3O B7470825 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one
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Overview
Description
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one, also known as DBIBB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and inflammation. 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been found to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its potential applications in various fields. Finally, studies are needed to investigate the potential side effects of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its long-term effects on human health.
Conclusion
In conclusion, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one is a synthetic compound that has shown potential applications in various fields of scientific research. Its high potency and low toxicity make it a promising alternative to other compounds. Further studies are needed to fully understand the mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one and its potential applications in various fields.
Synthesis Methods
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole and 3-aminobutan-1-ol, followed by the reduction of the imine intermediate. The final product is obtained through a cyclization reaction, resulting in the formation of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one.
Scientific Research Applications
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-12(17)16-9-8-15-11-7-4-3-6-10(11)14-13(15)16/h3-4,6-7H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTLWKVBSFRJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one |
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